![molecular formula C12H17NO4 B14314458 Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate CAS No. 113719-45-2](/img/structure/B14314458.png)
Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate: is a chemical compound that features a morpholine ring attached to a cyclopentenone structure, with a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate typically involves the reaction of a cyclopentenone derivative with morpholine under specific conditions. One common method involves the use of a coupling reaction followed by cyclization and reduction steps. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol structure.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The cyclopentenone structure may also play a role in binding to biological molecules, affecting their function and leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Morpholine: A simpler structure with similar functional groups but lacking the cyclopentenone ring.
Cyclopentenone derivatives: Compounds with similar ring structures but different substituents.
Methyl esters: Compounds with similar ester groups but different core structures.
Uniqueness: Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate is unique due to the combination of the morpholine ring and the cyclopentenone structure, which imparts specific chemical and biological properties not found in simpler analogs .
Propiedades
Número CAS |
113719-45-2 |
|---|---|
Fórmula molecular |
C12H17NO4 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
methyl 2-(3-morpholin-4-yl-5-oxocyclopenten-1-yl)acetate |
InChI |
InChI=1S/C12H17NO4/c1-16-12(15)7-9-6-10(8-11(9)14)13-2-4-17-5-3-13/h6,10H,2-5,7-8H2,1H3 |
Clave InChI |
PMYPMSLJDZUKEU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC(CC1=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


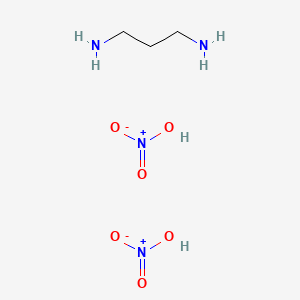
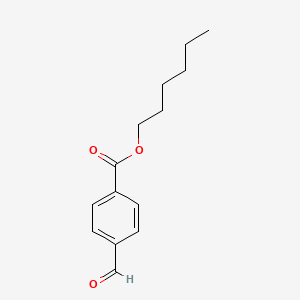
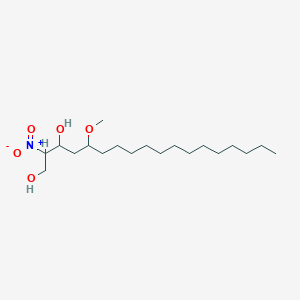
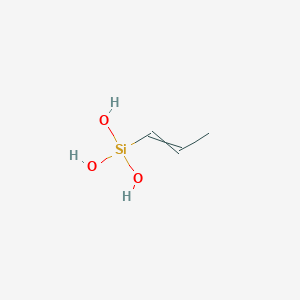
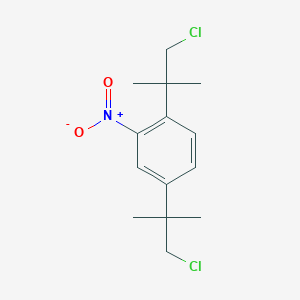
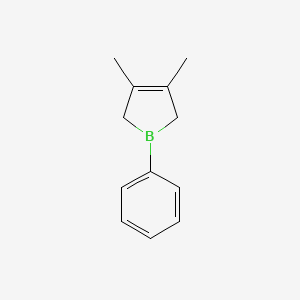
![N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N'-benzylcarbamimidothioic acid](/img/structure/B14314412.png)
![N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine](/img/structure/B14314422.png)
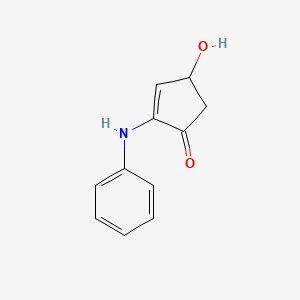
![5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14314441.png)
![Dibenzyl[bis(phenylethynyl)]stannane](/img/structure/B14314442.png)
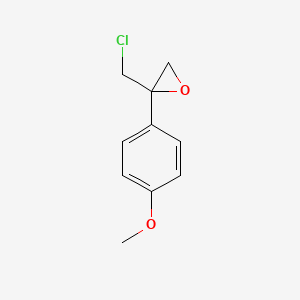

![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]azepan-2-one](/img/structure/B14314468.png)
